molecular formula C10H14O2 B1674381 Idramanton CAS No. 20098-14-0

Idramanton

Katalognummer: B1674381
CAS-Nummer: 20098-14-0
Molekulargewicht: 166.22 g/mol
InChI-Schlüssel: TZBDEVBNMSLVKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Idramanton: , auch bekannt als 5-Hydroxy-2-adamantanon, ist eine biologisch aktive Verbindung, die erstmals am V. V. Zakusov-Wissenschaftsforschungsinstitut für Pharmakologie der Russischen Akademie der Medizinischen Wissenschaften synthetisiert und pharmakologisch untersucht wurde. Es ist ein Adamantan-Derivat mit immunstimulierenden Eigenschaften, wodurch es bei der Behandlung verschiedener Autoimmunerkrankungen wirksam ist .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: : this compound kann durch Oxidation von 5-Hydroxyadamantan unter Verwendung gängiger Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid synthetisiert werden . Die Reaktion findet typischerweise unter sauren Bedingungen statt und erfordert eine sorgfältige Kontrolle der Temperatur und des pH-Werts, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsmethoden: : Die industrielle Produktion von this compound umfasst großtechnische Oxidationsprozesse, bei denen ähnliche Reagenzien und Bedingungen wie bei der Laborsynthese verwendet werden. Der Prozess ist auf Effizienz und Wirtschaftlichkeit optimiert und beinhaltet häufig kontinuierliche Durchflussreaktoren und automatisierte Steuerungssysteme, um eine konstante Qualität zu gewährleisten .

Biochemische Analyse

Biochemical Properties

Idramantone plays a significant role in biochemical reactions, particularly in the modulation of immune responses. It acts as an immune agonist, interacting with various enzymes and proteins involved in immune regulation . For instance, Idramantone has been shown to interact with T-helper cells and T-suppressor cells, enhancing their function and promoting immune responses . Additionally, Idramantone’s interaction with enzymes such as cytochrome P450cam (CYP101A1) facilitates its biocatalytic oxidation, further influencing its biochemical activity .

Cellular Effects

Idramantone exerts notable effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In immune cells, Idramantone enhances the production of cytokines, thereby boosting immune responses . In neuronal cells, it exhibits antiparkinsonism action by modulating neurotransmitter levels and protecting against neurodegeneration . Furthermore, Idramantone’s impact on gene expression includes the upregulation of genes involved in immune responses and neuroprotection .

Molecular Mechanism

The molecular mechanism of Idramantone involves its binding interactions with specific biomolecules. Idramantone binds to receptors on immune cells, triggering signaling cascades that lead to the activation of immune responses . It also interacts with enzymes such as cytochrome P450cam, facilitating its oxidation and subsequent biochemical activity . Additionally, Idramantone’s antiparkinsonism effects are mediated through its interaction with neurotransmitter receptors, leading to the modulation of neurotransmitter levels and protection against neurodegeneration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Idramantone have been observed to change over time. Idramantone exhibits stability under various storage conditions, with its activity remaining consistent over extended periods . Its degradation can occur under certain conditions, leading to a decrease in its biochemical activity . Long-term studies have shown that Idramantone maintains its immunostimulatory and neuroprotective effects over time, with no significant loss of activity .

Dosage Effects in Animal Models

The effects of Idramantone vary with different dosages in animal models. At lower doses, Idramantone exhibits immunostimulatory effects, enhancing immune responses without causing adverse effects . At higher doses, Idramantone can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with specific dosages required to achieve optimal immunostimulatory and neuroprotective effects without causing toxicity .

Metabolic Pathways

Idramantone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The primary metabolic pathway of Idramantone involves its oxidation by cytochrome P450cam, leading to the formation of hydroxylated metabolites . These metabolites further participate in biochemical reactions, contributing to Idramantone’s overall activity . Additionally, Idramantone’s metabolism affects metabolic flux and metabolite levels, influencing its pharmacological effects .

Transport and Distribution

Idramantone is transported and distributed within cells and tissues through specific transporters and binding proteins. It interacts with membrane transporters that facilitate its uptake into cells, allowing it to exert its biochemical effects . Within cells, Idramantone is distributed to various compartments, including the cytoplasm and nucleus, where it interacts with target biomolecules . Its localization and accumulation within specific tissues contribute to its pharmacological activity .

Subcellular Localization

The subcellular localization of Idramantone plays a crucial role in its activity and function. Idramantone is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and receptors involved in immune responses and neuroprotection . Targeting signals and post-translational modifications direct Idramantone to specific cellular compartments, enhancing its biochemical activity . The subcellular localization of Idramantone is essential for its immunostimulatory and neuroprotective effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : Idramantone can be synthesized through the oxidation of 5-hydroxyadamantane using common oxidizing agents such as potassium permanganate or chromium trioxide . The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: : Industrial production of idramantone involves large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated control systems to maintain consistent quality .

Analyse Chemischer Reaktionen

Reaktionstypen: : Idramanton durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution .

Häufige Reagenzien und Bedingungen

Hauptprodukte

    Oxidation: Weitere Oxidation kann zur Bildung von Carbonsäuren führen.

    Reduktion: Die Reduktion von this compound ergibt 5-Hydroxyadamantan.

    Substitution: Halogenierte Derivate von this compound.

Wissenschaftliche Forschungsanwendungen

Chemie: : this compound wird als Vorläufer bei der Synthese verschiedener Adamantan-Derivate verwendet, die in der Materialwissenschaft und organischen Synthese wertvoll sind .

Biologie: : In der biologischen Forschung wird this compound auf seine immunstimulierenden Eigenschaften und potenziellen therapeutischen Anwendungen bei Autoimmunerkrankungen untersucht .

Medizin: : this compound hat sich bei der Behandlung von chronischer Bronchitis, Bronchialasthma, Aphthosis und Herpes als vielversprechend erwiesen . Es zeigt auch eine antiparkinsonische Wirkung, was es zu einem Kandidaten für neuroprotektive Therapien macht .

Industrie: : this compound wird bei der Entwicklung von Arzneimitteln und als Zwischenprodukt bei der Herstellung anderer bioaktiver Verbindungen verwendet .

Wirkmechanismus

This compound entfaltet seine Wirkung durch Immunstimulation und verstärkt die Immunantwort des Körpers . Es zielt auf verschiedene molekulare Pfade ab, die an der Immunregulation beteiligt sind, darunter die Aktivierung von T-Zellen und die Modulation der Zytokinproduktion . Die antiparkinsonische Wirkung der Verbindung wird auf ihre Fähigkeit zurückgeführt, dopaminerge Neuronen vor oxidativem Stress zu schützen .

Eigenschaften

IUPAC Name

5-hydroxyadamantan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-8,12H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBDEVBNMSLVKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046581
Record name Idramantone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20098-14-0
Record name 5-Hydroxy-2-adamantanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20098-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Idramantone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020098140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Idramantone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760375
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Idramantone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IDRAMANTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J4759Y5J1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a mixture of H2SO4 (96%; 150 ml) and HNO3 (70%; 15 ml), cooled to 0° C. is added tricyclo[3.3.1.13,7 ]decan-2-one (10 g; 0.067 mole) and the mixture stirred at room temperature for 5 hrs. The reaction mixture is then poured over ice, basified to pH 8 using 50% NaOH, extracted into ether, dried over MgSO4 and evaporated to dryness. The resultant product is recrystallized from carbon tetrachloride to obtain 5-hydroxytricyclo[3.3.1.13,7 ]decan-2-one [(m. p. 314° C. (dec.)] which is used directly in step B.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Into a single neck 500 mL round bottom flask equipped with a magnetic stirrer and water bath, 75 parts of acetic acid containing 5 parts acetic anhydride was added. Twenty five parts of chromium trioxide was added in portions in 40 minutes while the temperature was maintained at 15-20° C. with water bath. Five parts of Adamantan-2-one was added in portions over a period of 15 minutes. Stirring was continued for one hour. The viscous reaction mixture was poured into cold 250 mL of aqueous 20% sodium hydroxide solution. The aqueous layer was extracted with 3×250 mL of ethyl acetate and washed with 2×250 mL of water and dried over sodium sulfate. Solvent was evaporated under reduced pressure and chromatographed on silica gel column using 75% ethyl acetate/hexane. The desired fractions were collected and solvent was evaporated to give a solid, yield 2.6 parts, single spot on silica gel TLC plate. The structure was confirmed on the basis of 1H NMR. The reaction proceeded as follows:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Adamantanone (12 g, 80 mmol) was added under stirring to nitric acid (98%, 100 mL) at ice bath temperature over a period of 15 minutes. The reaction mixture was stirred at room temperature for 72 h and then heated to 60° C., for 2 h until most of the nitrogen dioxide evaporated. Excess nitric acid was distilled off under reduced pressure. The light yellow oil solidified upon cooling (NO3 adduct of the hydroxyketone). Water (40 mL) and conc. H2SO4 (98%, 15 mL) were added. The resulting clear yellow solution was heated on the steam bath in a hood (nitrous fumes) for 1 h. The solution was then cooled and extracted with a 2:1 mixture of n-hexane and diethylether to remove unreacted adamantanone (1.0 g). The acid layer was neutralized with 30% aq. NaOH solution, and while warm, extracted with chloroform. The extracts were combined, washed with brine solution, and concentrated in vacuum. The crude product was dissolved in CH2Cl2 (15 mL) and hexane was added until no more precipitate was formed. The solid material was isolated by filtration and dried to get 5-hydroxy-adamantan-2-one. Yield: 9.0 g (70%). Solid; M.R: 278.8-300° C. (decomposes) m/z (M+1) 167; 1H NMR (CDCl3) 300 MHz δ 2.70-2.55 (m, 2H), 2.36-2.32 (m, 1H), 2.11-1.93 (m, 10H). 13C NMR (CDCl3) 75 MHz δ 217.0, 66.7, 46.7, 46.6, 44.7 (2C), 43.8, 37.9 (2C), 29.5.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

A mixture of 0.1 mol of 2-adamantanone, 10 mmol of N-hydroxyphthalimide, 0.33 mmol of acetylacetonatovanadium V (AA)3, 0.17 mmol of acetylacetonatomanganese Mn(AA)3, and 250 ml of acetic acid was stirred at 85° C. in an oxygen atmosphere (1 atm) for 10 hours. The resulting reaction mixture was concentrated and was then extracted with ethyl acetate. A portion of an organic layer was concentrated and was then cooled for crystallization to yield 5-hydroxy-2-adamantanone of the following formula in a yield of 48% with a conversion rate from 2-adamantanone of 74%.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Mn(AA)3
Quantity
0.17 mmol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Idramantone
Reactant of Route 2
Idramantone
Reactant of Route 3
Reactant of Route 3
Idramantone
Reactant of Route 4
Idramantone
Reactant of Route 5
Idramantone
Reactant of Route 6
Idramantone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.